molecular formula C17H14N2O2 B2827048 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 588681-46-3

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B2827048
CAS No.: 588681-46-3
M. Wt: 278.311
InChI Key: IEZVIRHUFVIBLD-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with methyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • 8-Methylquinoline-4-carboxylic acid
  • 2,8-Dimethylquinoline-4-carboxylic acid

Uniqueness

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of both methyl groups at the 7 and 8 positions of the quinoline ring and the pyridine ring at the 2 position. This specific substitution pattern imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not observed in its similar compounds .

Properties

IUPAC Name

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVIRHUFVIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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